molecular formula C6H11Cl2F2N3 B7982222 [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride

Cat. No.: B7982222
M. Wt: 234.07 g/mol
InChI Key: GNEHGZNIEUYJAI-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride is a pyrazole-based amine derivative modified with a 2,2-difluoroethyl substituent at the pyrazole ring’s nitrogen atom. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability compared to its free base form.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.2ClH/c7-6(8)4-11-2-1-5(3-9)10-11;;/h1-2,6H,3-4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEHGZNIEUYJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)CC(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1H-Pyrazol-3-amine

A representative method involves reacting 1H-pyrazol-3-amine with 2,2-difluoroethyl iodide in the presence of cesium carbonate (Cs2CO3) and a copper catalyst. For example, a suspension of 1H-pyrazol-3-amine (5.14 mmol) in anhydrous dimethylformamide (DMF) is treated with Cs2CO3 (1.2 equiv) and copper(I) bromide (0.1 equiv). After adding 2,2-difluoroethyl iodide (1.5 equiv), the mixture is heated at 120°C under nitrogen for 18 hours. Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via reverse-phase chromatography, yielding 48% of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Critical Parameters

  • Catalyst System : Copper(I) bromide outperforms other copper salts (e.g., CuCl) in minimizing byproducts.

  • Solvent : Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) enhance reaction rates.

  • Temperature : Prolonged heating (≥18 hours) at 120°C ensures complete conversion.

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid. A solution of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methylamine in ethanol is treated with 2.0 equivalents of HCl gas at 0°C. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the dihydrochloride salt.

Purity Considerations

  • Crystallization : Recrystallization from ethanol/water (1:1) enhances purity (>99% by HPLC).

  • Stoichiometry : Excess HCl (2.2 equiv) ensures complete protonation of both amine groups.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.70 (d, J = 5.1 Hz, 1H, pyridine-H), 8.42 (d, J = 5.6 Hz, 1H, pyrazole-H), 6.00 (d, J = 2.8 Hz, 1H, CH2NH2), 5.44 (s, 2H, NH2).

  • ESI-MS : m/z 179.00 [M+H]+ (calc. 178.07).

Chromatographic Purity
Reverse-phase HPLC (C18 column, 10–50% acetonitrile/water) confirms a single peak with retention time 12.3 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Ullmann Coupling4898Scalable for industrial production
Mannich Reaction3395One-pot simplicity
Bromination/Amination6597High regioselectivity

The Ullmann coupling route balances yield and scalability, making it the preferred method for large-scale synthesis.

Challenges and Mitigation Strategies

  • Byproduct Formation : Undesired N-alkylation is minimized using bulky bases (e.g., Cs2CO3) and low temperatures during alkylation.

  • Solubility Issues : Adding co-solvents (e.g., THF) to aqueous workups improves extraction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group or further to a fluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group or the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Difluoromethyl derivatives, fluoromethyl derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that pyrazole derivatives exhibit promising anticancer properties. Compounds similar to [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties : The compound has been explored for its potential as an antimicrobial agent. Studies show that pyrazole derivatives can disrupt bacterial cell membranes or inhibit vital bacterial enzymes, leading to increased efficacy against resistant strains .

Neurological Applications : There is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. The difluoroethyl group may enhance the compound's ability to cross the blood-brain barrier .

Chemical Synthesis

Building Block in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its reactive amine group can be utilized in coupling reactions to form various derivatives with tailored properties .

Fluorination Reactions : The difluoroethyl moiety allows for unique reactivity patterns in fluorination reactions, which are crucial in developing pharmaceuticals with improved metabolic stability and bioavailability. Recent advancements in difluoromethylation techniques highlight the significance of compounds like this one in synthesizing fluorinated drugs .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that derivatives exhibited selective cytotoxicity against cancer cell lines with IC50 values in low micromolar range .
Study 2Antimicrobial EfficacyShowed that modifications of the pyrazole ring enhanced activity against Gram-positive bacteria, indicating potential for drug development .
Study 3Neurological EffectsInvestigated effects on serotonin receptors, revealing anxiolytic properties in animal models .

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The methylamine group can form hydrogen bonds with biological molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride with structurally related pyrazole compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Salt Form Status
This compound Difluoroethyl, methylamine C₇H₁₂Cl₂F₂N₃ ~234.08 Dihydrochloride Active/Current
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine (free base) Difluoroethyl, methylamine C₇H₁₀F₂N₃ 161.16 None Discontinued
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine Diethoxyethyl, amine C₉H₁₇N₃O₂ 199.25 None Discontinued
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride Difluoroethyl, methyl group, amine C₆H₁₀ClF₂N₃ 197.62 Hydrochloride Active/Current
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Phenethylamine, dihydroxy groups C₈H₁₂ClNO₂ ~189.45 Hydrochloride Active/Current

Key Observations :

Fluorine vs. Ethoxy Groups : The difluoroethyl substituent in the target compound increases electronegativity and lipophilicity compared to diethoxyethyl analogs (e.g., 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine). Fluorine atoms may enhance metabolic stability and membrane permeability .

Salt Forms: The dihydrochloride salt improves aqueous solubility relative to the free base and mono-hydrochloride analogs (e.g., 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride). This is critical for pharmaceutical applications requiring high bioavailability .

Discontinued Analogs : Several pyrazole derivatives (e.g., free base form of the target compound) are discontinued, likely due to instability, synthesis challenges, or poor pharmacokinetic profiles. The dihydrochloride form may address these limitations .

Functional Group Analysis

  • Difluoroethyl Group: Unique to the target compound, this group introduces steric and electronic effects that may influence receptor binding compared to non-fluorinated analogs (e.g., ethoxyethyl or methyl substituents). Fluorine’s electron-withdrawing nature could stabilize the pyrazole ring or modulate amine basicity .
  • Dihydrochloride Salt: The dual protonation of the methylamine group increases polarity and solubility, contrasting with neutral or mono-salt analogs. This property is advantageous for formulation in aqueous media .

Commercial and Research Relevance

  • Availability : The dihydrochloride form remains active/current, suggesting prioritized development over discontinued analogs. For example, 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride (CAS 1197235-74-7) is similarly maintained, indicating a trend toward fluorinated pyrazole salts in drug discovery .
  • Synthetic Routes: While evidence lacks explicit synthesis details for the target compound, the use of malononitrile or ethyl cyanoacetate in related pyrazole syntheses (e.g., ) suggests shared intermediates or cyclization strategies .

Biological Activity

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C6H9F2N3
  • Molecular Weight : 165.15 g/mol
  • CAS Number : 50896833

This compound features a pyrazole ring substituted with a difluoroethyl group and a methylamine moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with pyrazole structures often exhibit diverse biological activities, including:

  • Anticancer Properties : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity : The presence of difluoromethyl groups can enhance the antimicrobial properties of pyrazole derivatives.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

Anticancer Activity

A study conducted on various pyrazole derivatives showed that modifications at the 3-position significantly affected cytotoxicity against cancer cell lines. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

CompoundCell LineIC50 (µM)Reference
1MCF-75.0
2A5493.5
3HeLa2.0

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

This suggests that the compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. In vitro studies demonstrated that this compound reduced the secretion of these cytokines in activated macrophages.

Case Studies

Several case studies have documented the application of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Therapy :
    • A clinical trial involving a series of pyrazole derivatives demonstrated promising results in reducing tumor size in patients with advanced-stage cancers.
    • Patients treated with a specific derivative showed a significant reduction in tumor markers compared to controls.
  • Case Study on Infection Control :
    • A study reported the successful use of a difluoroethyl-substituted pyrazole in treating resistant bacterial infections, highlighting its potential as an alternative antibiotic.

Q & A

Q. What are the optimal synthetic routes for preparing [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride, and how can reaction efficiency be improved?

Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling for functionalization. For [1-(2,2-Difluoroethyl)-1H-pyrazole] precursors, trifluoromethylation or difluoroethylation steps are critical. Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactivity .
  • Temperature control : Maintain 0–90°C during difluoroethyl group introduction to avoid decomposition .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) achieves >95% purity .

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDMF
Reaction Temperature0–90°C (gradient)
Purification MethodEthanol/water recrystallization

Q. How is the purity of this compound validated in academic research?

Answer: Purity validation employs orthogonal analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm ≥95% purity .
  • 1H-NMR : Integration ratios verify absence of impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z = 217.26 for related difluoroethyl pyrazoles) .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in pharmacological activity data for this compound?

Answer: Contradictions in biological data (e.g., antioxidant vs. pro-oxidant effects) require:

  • Dose-response studies : Establish activity thresholds using assays like DPPH radical scavenging .
  • Cellular context : Compare results across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cytochrome P450 enzymes .

Q. How can X-ray crystallography refine the structural characterization of this compound, and what challenges arise?

Answer: Single-crystal X-ray diffraction with SHELXL software is standard for resolving bond angles and dihedral distortions:

  • Data collection : High-resolution (<1.0 Å) data at synchrotron facilities minimize errors in fluorine atom positioning .
  • Challenges :
    • Disorder in difluoroethyl groups : Use restraints (DFIX, SIMU) during refinement .
    • Hydrogen bonding networks : Validate via Hirshfeld surface analysis .

Q. Table 2: Crystallographic Parameters

ParameterValueReference
SoftwareSHELXL-2018
Resolution0.84 Å
R-factor<5%

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Answer:

  • Strict QC protocols : Mandate HPLC purity ≥98% and NMR spectral matching for each batch .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
  • Bioactivity normalization : Express results as % inhibition relative to a standardized internal control .

Q. How can researchers design in vivo studies to evaluate the metabolic stability of this compound?

Answer:

  • Animal models : Use Sprague-Dawley rats for pharmacokinetic profiling (IV/PO dosing).
  • Analytical methods : LC-MS/MS quantifies plasma concentrations (LLOQ = 1 ng/mL) .
  • Metabolite identification : High-resolution MS/MS (Orbitrap) detects phase I/II metabolites .

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